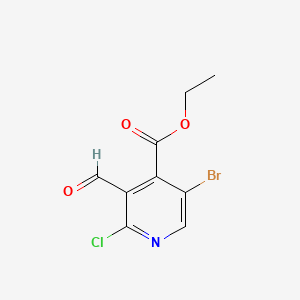
Ethyl 5-bromo-2-chloro-3-formylisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-bromo-2-chloro-3-formylisonicotinate is a chemical compound with the molecular formula C9H7BrClNO3 It is a derivative of isonicotinic acid and contains bromine, chlorine, and formyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-chloro-3-formylisonicotinate typically involves the bromination and chlorination of isonicotinic acid derivatives. One common method includes the following steps:
Bromination: Isonicotinic acid is first brominated using bromine in the presence of a suitable solvent such as acetic acid.
Chlorination: The brominated product is then chlorinated using thionyl chloride or phosphorus pentachloride.
Formylation: The resulting compound is formylated using formic acid or a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: Finally, the formylated product is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Ethyl 5-bromo-2-chloro-3-formylisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted isonicotinates with various functional groups depending on the nucleophile used.
Reduction: Ethyl 5-bromo-2-chloro-3-hydroxyisonicotinate.
Oxidation: Ethyl 5-bromo-2-chloro-3-carboxyisonicotinate.
科学研究应用
Ethyl 5-bromo-2-chloro-3-formylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 5-bromo-2-chloro-3-formylisonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine, chlorine, and formyl groups can influence its reactivity and binding affinity to molecular targets.
相似化合物的比较
Ethyl 5-bromo-2-chloro-3-formylisonicotinate can be compared with other halogenated isonicotinates:
Ethyl 5-bromo-2-chloroisonicotinate: Lacks the formyl group, which may affect its reactivity and biological activity.
Ethyl 5-bromo-3-formylisonicotinate: Lacks the chlorine atom, which may influence its chemical properties and applications.
Ethyl 2-chloro-3-formylisonicotinate:
The unique combination of bromine, chlorine, and formyl groups in this compound makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H7BrClNO3 |
|---|---|
分子量 |
292.51 g/mol |
IUPAC 名称 |
ethyl 5-bromo-2-chloro-3-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H7BrClNO3/c1-2-15-9(14)7-5(4-13)8(11)12-3-6(7)10/h3-4H,2H2,1H3 |
InChI 键 |
ANQVVQNYJCBYNK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=NC=C1Br)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)
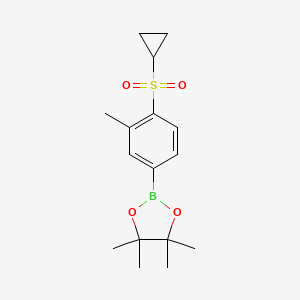
![2-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14883708.png)
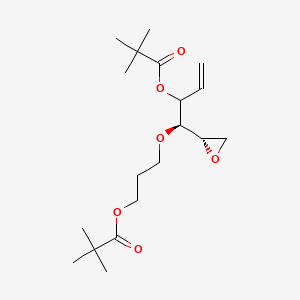
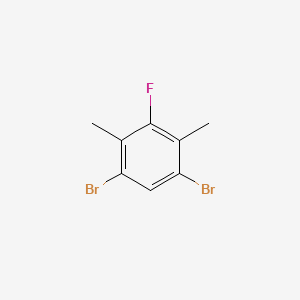
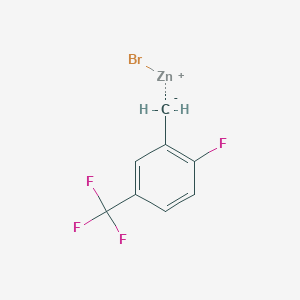
![2-[(cis-2-Pentenyloxy)methyl]phenylZinc bromide](/img/structure/B14883721.png)

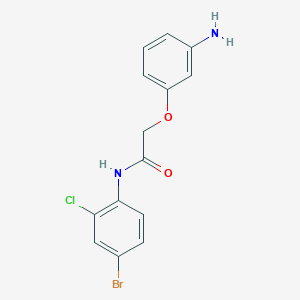
![(5-Ethynylbenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B14883741.png)
![7-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14883744.png)
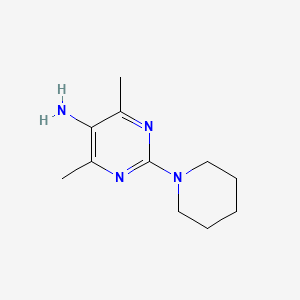
![Tert-butyl ((6-(hydroxymethyl)-2-oxaspiro[3.3]heptan-6-yl)methyl)carbamate](/img/structure/B14883760.png)
